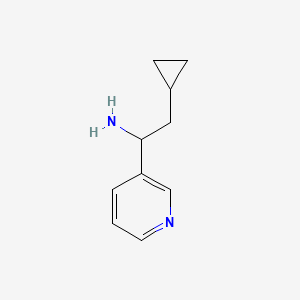
2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine is an organic compound that features a cyclopropyl group attached to an ethanamine backbone, with a pyridin-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the pyridin-3-yl group: This step involves the coupling of a pyridin-3-yl halide with the cyclopropyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Introduction of the ethanamine moiety: This can be done through reductive amination of the corresponding ketone or aldehyde with an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridin-3-yl ring or the cyclopropyl group using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of alkylated or functionalized derivatives.
Scientific Research Applications
2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-1-(pyridin-2-yl)ethan-1-amine: Similar structure but with the pyridinyl group at the 2-position.
2-Cyclopropyl-1-(pyridin-4-yl)ethan-1-amine: Similar structure but with the pyridinyl group at the 4-position.
2-(Pyridin-3-yl)ethanamine: Lacks the cyclopropyl group.
Uniqueness
2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine is unique due to the presence of both the cyclopropyl and pyridin-3-yl groups, which confer distinct steric and electronic properties. These features may enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-cyclopropyl-1-pyridin-3-ylethanamine |
InChI |
InChI=1S/C10H14N2/c11-10(6-8-3-4-8)9-2-1-5-12-7-9/h1-2,5,7-8,10H,3-4,6,11H2 |
InChI Key |
ILPZBXKSYZMAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(C2=CN=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















